3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-10-9-13-3-1-2-4-15(13)11-21)14-5-7-16(8-6-14)22-12-18-19-20-22/h1-8,12H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQSFBBZWGTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroisoquinoline with 4-(1H-tetrazol-1-yl)benzaldehyde under acidic conditions to form the desired methanone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have demonstrated the potential of this compound as an anticancer agent. Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth factors .
- Neuroprotective Effects
- Antimicrobial Properties
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values in the low micromolar range. |
| Study 2 | Neuroprotection | Showed reduction in neuronal apoptosis in models of oxidative stress, suggesting protective effects against neurodegeneration. |
| Study 3 | Antimicrobial Efficacy | Reported effective inhibition of Staphylococcus aureus and Candida albicans growth at sub-micromolar concentrations. |
Synthesis and Derivatives
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone can be achieved through various methods, including:
- Condensation Reactions : Utilizing isoquinoline derivatives and tetrazole compounds to form the target structure.
- Functionalization : Modifying existing derivatives to enhance biological activity or selectivity.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring is known for its ability to mimic carboxylate groups, which can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure is shared with several derivatives, differing primarily in substituents on the phenyl ring or dihydroisoquinoline moiety. Key structural analogs include:

Key Observations :
- The tetrazole group in the target compound offers distinct electronic and steric properties compared to aliphatic amines (e.g., pyrrolidin-1-yl in Compound 9) or oxygenated rings (e.g., morpholino in Compound 10). This may influence solubility, target selectivity, and binding kinetics .
Pharmacological Activity
Enzyme Inhibition
- Compound 9 (pyrrolidin-1-yl analog): Demonstrated BChE inhibition (IC₅₀ = 1.2 µM) with >100-fold selectivity over acetylcholinesterase (AChE). Molecular docking revealed dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS), critical for anti-Alzheimer’s activity .
- Compound 23 (bromophenyl analog): Showed similar BChE inhibition (IC₅₀ = 1.8 µM) and anti-Aβ aggregation at 10 µM, reducing neurotoxicity in SH-SY5Y cells .
Neuroprotective and Multitargeted Effects
- BT44: A sulfonyl-piperazine derivative with activity against α-synuclein aggregation and dopamine receptor modulation, highlighting the versatility of dihydroisoquinoline-based scaffolds in neurodegenerative drug design .
Physicochemical Properties
| Property | Target Compound | Compound 9 | Compound 155 |
|---|---|---|---|
| Molecular Weight | 319.4 | ~387.5 | ~473.5 |
| LogP (estimated) | ~2.5 | ~3.1 | ~3.8 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Rotatable Bonds | 4 | 6 | 8 |
Key Observations :
- The target compound’s lower molecular weight and higher H-bond acceptor count (due to tetrazole) may improve solubility and blood-brain barrier penetration compared to bulkier analogs like Compound 155 .
Biological Activity
3,4-Dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure comprising an isoquinoline moiety and a tetrazole ring, which are known for their diverse biological activities. The molecular formula is , and it has been identified with the CAS number 924861-62-1. The presence of both the isoquinoline and tetrazole frameworks suggests potential interactions with biological targets, making it a candidate for pharmacological applications.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds featuring the isoquinoline structure. For instance, derivatives of 3,4-dihydroisoquinolines have shown promising results against various pathogens. In one study, compounds similar to this compound demonstrated significant antifungal activity against phytopathogenic fungi, with some compounds exhibiting growth inhibition rates exceeding 90% against certain strains (e.g., V. mali and S. solani) .
| Compound | Linear Growth Inhibition (%) |
|---|---|
| 1 | 56.8 |
| 2 (o-F) | 78.4 |
| 3 (m-F) | 66.4 |
| 4 (p-F) | 78.4 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of compounds related to this class have also been studied extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting multidrug resistance proteins (MDRs). For example, compounds that modulate P-glycoprotein (P-gp) activity have been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by increasing intracellular drug accumulation .
In vitro studies on human adenocarcinoma colon cell lines (HT29) revealed that specific derivatives had low cytotoxicity while significantly enhancing doxorubicin's cytotoxic effects in resistant cell lines (HT29/DX). This suggests a potential role for these compounds in overcoming drug resistance in cancer therapy .
The mechanisms underlying the biological activity of these compounds often involve interactions with cellular targets such as enzymes or receptors. For example, structural modifications in the tetrazole moiety can lead to enhanced binding affinity to P-gp, which is crucial for mediating drug transport across cell membranes .
Molecular modeling studies have suggested that these compounds may bind effectively within the P-gp binding pocket, potentially altering its conformation and inhibiting its function .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various derivatives of 3,4-dihydroisoquinolines for their bioactivity against specific cancer cell lines. The results indicated that modifications at specific positions on the isoquinoline framework could significantly impact biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What synthetic strategies are optimal for constructing the 3,4-dihydroisoquinolin-2(1H)-yl[4-(1H-tetrazol-1-yl)phenyl]methanone scaffold?
The synthesis typically involves a Pictet-Spengler reaction to form the dihydroisoquinoline core, followed by Friedel-Crafts acylation to attach the tetrazole-containing phenyl group. Key steps include:
- Pictet-Spengler Cyclization : Reacting β-phenylethylamine derivatives with aldehydes under acidic conditions (e.g., HCl in ethanol at 60°C) to form the dihydroisoquinoline ring .
- Tetrazole Installation : Using [4-(1H-tetrazol-1-yl)phenyl]methanone precursors, synthesized via Huisgen cycloaddition with nitriles and sodium azide .
- Friedel-Crafts Acylation : Employing AlCl₃ as a catalyst in anhydrous dichloromethane to couple the dihydroisoquinoline with the tetrazolylphenyl ketone .
Optimization : Reaction yields improve with controlled temperature (0–5°C for acylation) and exclusion of moisture.
Q. How is structural confirmation achieved for intermediates and final products?
A combination of NMR, HRMS, and X-ray crystallography is critical:
- ¹H/¹³C NMR : Key signals include the tetrazole proton (δ 8.9–9.2 ppm, singlet) and dihydroisoquinoline methylene groups (δ 3.5–4.5 ppm, multiplet). Aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Diffraction : Resolves stereochemistry, as seen in related dihydroisoquinoline complexes (e.g., PDB 8DU9 for estrogen receptor-bound analogs) .
Q. Which purification techniques are effective for isolating intermediates?
- Silica Gel Chromatography : Use gradient elution (hexane/ethyl acetate 10:1 to 3:1) for intermediates with polar functional groups (e.g., tetrazole) .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals for final products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers in chiral analogs .
Advanced Research Questions
Q. How can computational docking (e.g., Glide) predict binding to biological targets like estrogen receptors?
- Protocol :
- Protein Preparation : Retrieve the ERα LBD structure (PDB 8DU9) and optimize hydrogen bonding networks .
- Ligand Preparation : Generate low-energy conformers of the compound using OPLS4 force field.
- Grid Generation : Define the binding site around co-crystallized ligands (e.g., (6-hydroxy-1-(4-((1-propylazetidin-3-yl)oxy)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone) .
- Docking : Use Glide’s XP mode to account for torsional flexibility.
- Validation : Compare predicted poses with crystallographic data (RMSD <1.5 Å indicates high accuracy) .
Q. How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?
Q. How to resolve contradictions in reported biological activities across analogs?
- Case Study : Tetrazolyl vs. triazolyl analogs show conflicting BChE inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

